molecular formula C22H29N3O2 B5435940 2-{4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-N-(1-PHENYLETHYL)ACETAMIDE

2-{4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-N-(1-PHENYLETHYL)ACETAMIDE

Cat. No.: B5435940
M. Wt: 367.5 g/mol
InChI Key: FSGLIKXSWHHADL-UHFFFAOYSA-N
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Description

2-{4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-N-(1-PHENYLETHYL)ACETAMIDE is a complex organic compound that features a piperazine ring, a common structural motif in pharmaceuticals and agrochemicals. This compound is known for its potential therapeutic applications, particularly in the field of medicinal chemistry.

Preparation Methods

The synthesis of 2-{4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-N-(1-PHENYLETHYL)ACETAMIDE typically involves a multi-step process. One common method includes the Mannich reaction, which is a three-component condensation reaction involving an amine, formaldehyde, and a compound containing an active hydrogen atom. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs). It can modulate the activity of these receptors, leading to various physiological effects. The pathways involved often include signal transduction mechanisms that alter cellular responses .

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives like trazodone, naftopidil, and urapidil. These compounds share structural similarities but differ in their specific functional groups and therapeutic applications. For instance, trazodone is primarily used as an antidepressant, while naftopidil is used to treat benign prostatic hyperplasia .

Properties

IUPAC Name

2-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-18(20-8-4-3-5-9-20)23-22(26)17-25-13-11-24(12-14-25)16-19-7-6-10-21(15-19)27-2/h3-10,15,18H,11-14,16-17H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGLIKXSWHHADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN2CCN(CC2)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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